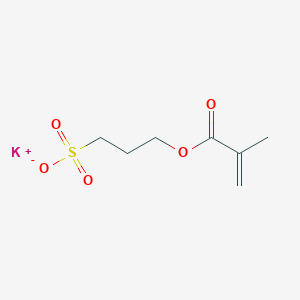
potassium;3-(2-methylprop-2-enoyloxy)propane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound “potassium;3-(2-methylprop-2-enoyloxy)propane-1-sulfonate” is a chemical entity registered in the PubChem database. It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields. The compound’s molecular formula, structure, and other basic properties can be found in the PubChem database.
Vorbereitungsmethoden
The synthesis of compound “potassium;3-(2-methylprop-2-enoyloxy)propane-1-sulfonate” involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. Industrial production methods may vary, but they generally follow these steps:
Synthetic Routes: The synthesis typically involves multiple steps, including the preparation of intermediates and the final coupling reactions. Each step requires precise control of reaction conditions such as temperature, pressure, and pH.
Reaction Conditions: Common reagents used in the synthesis include acids, bases, solvents, and catalysts. The reaction conditions are optimized to achieve the highest yield and purity.
Industrial Production: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and continuous flow systems. The process is monitored to ensure consistency and quality.
Analyse Chemischer Reaktionen
Compound “potassium;3-(2-methylprop-2-enoyloxy)propane-1-sulfonate” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed depend on the specific conditions and reagents used.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the compound.
Substitution: Substitution reactions can occur at various positions on the compound’s structure. Common reagents include halogens, alkylating agents, and nucleophiles. The products formed depend on the nature of the substituent and the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Compound “potassium;3-(2-methylprop-2-enoyloxy)propane-1-sulfonate” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its biological activity and potential therapeutic applications. It may interact with specific enzymes or receptors in biological systems.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases. Its pharmacokinetics and pharmacodynamics are of particular interest.
Industry: In industrial applications, compound “this compound” may be used in the production of specialty chemicals, materials, and other products.
Wirkmechanismus
The mechanism of action of compound “potassium;3-(2-methylprop-2-enoyloxy)propane-1-sulfonate” involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Compound “potassium;3-(2-methylprop-2-enoyloxy)propane-1-sulfonate” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups, but they may differ in their reactivity, biological activity, or other properties. Some similar compounds include:
Compound A: Shares a similar core structure but differs in the substituents attached to it.
Compound B: Has a similar functional group but a different overall structure.
Compound C: Exhibits similar biological activity but with different potency or selectivity.
Eigenschaften
IUPAC Name |
potassium;3-(2-methylprop-2-enoyloxy)propane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5S.K/c1-6(2)7(8)12-4-3-5-13(9,10)11;/h1,3-5H2,2H3,(H,9,10,11);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOXUQIZPBURMT-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCS(=O)(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(=O)OCCCS(=O)(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11KO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














